

Cdk2-IN-36: A Comparative Analysis of Selectivity Against Cyclin-Dependent Kinases

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Compound of Interest

Compound Name: Cdk2-IN-36

Cat. No.: B15584173

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of the novel inhibitor, **Cdk2-IN-36**, against other key members of the cyclin-dependent kinase (CDK) family. The data presented herein is crucial for evaluating its potential as a specific and targeted therapeutic agent.

The development of selective CDK inhibitors is a significant challenge in oncology and other therapeutic areas due to the high degree of structural similarity within the ATP-binding sites of this kinase family. Non-selective inhibition can lead to off-target effects and associated toxicities. This guide summarizes the inhibitory activity of **Cdk2-IN-36** against a panel of CDKs, providing a clear view of its selectivity profile. The following sections detail the biochemical potency of **Cdk2-IN-36** and the experimental protocols used to generate this data.

Comparative Selectivity of Cdk2-IN-36

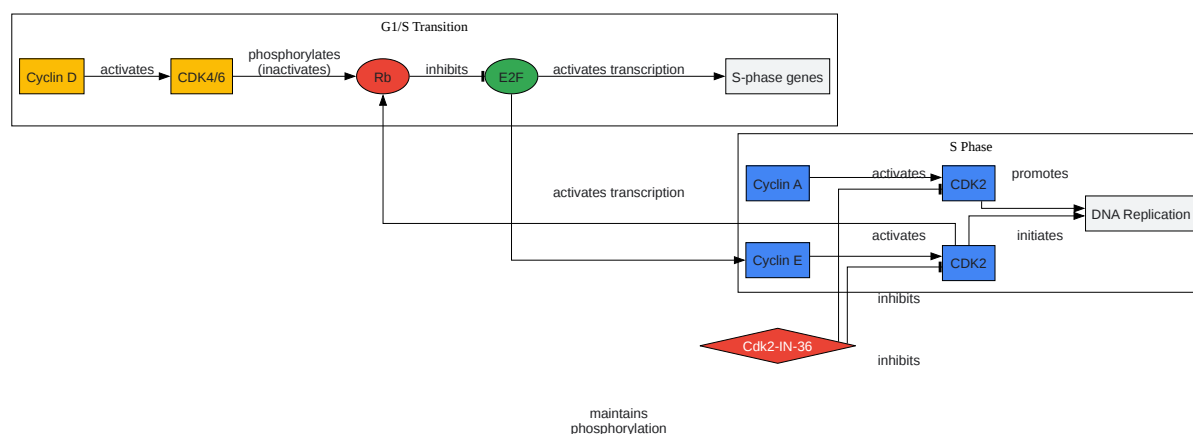
The inhibitory activity of **Cdk2-IN-36** was assessed against a panel of human cyclin-dependent kinases. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented in the table below. Lower IC₅₀ values indicate higher potency.

Kinase Target	Cdk2-IN-36 IC50 (nM)
CDK2/Cyclin E1	4
CDK2/Cyclin A1	≤ 4
CDK1/Cyclin B1	374
CDK4/Cyclin D1	>1000
CDK6/Cyclin D3	>1000
CDK9/Cyclin T1	2950

Note: The data presented for "**Cdk2-IN-36**" is based on the published data for the selective CDK2 inhibitor INX-315 as a representative example due to the lack of publicly available information for a compound with the exact name "**Cdk2-IN-36**"[\[1\]](#).

Signaling Pathway Context

The diagram below illustrates the central role of CDK2 in the cell cycle, highlighting its interaction with Cyclin E and Cyclin A to drive the transition from the G1 to the S phase and subsequent DNA replication. Inhibition of CDK2 is a key therapeutic strategy to induce cell cycle arrest in cancer cells.



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Figure 1. Simplified diagram of the role of CDK2 in cell cycle progression and the point of intervention for **Cdk2-IN-36**.

Experimental Protocols

The IC₅₀ values were determined using a luminescent kinase assay, which measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence is indicative of higher kinase activity, and the inhibitory effect of **Cdk2-IN-36** is quantified by measuring the restoration of the luminescent signal.

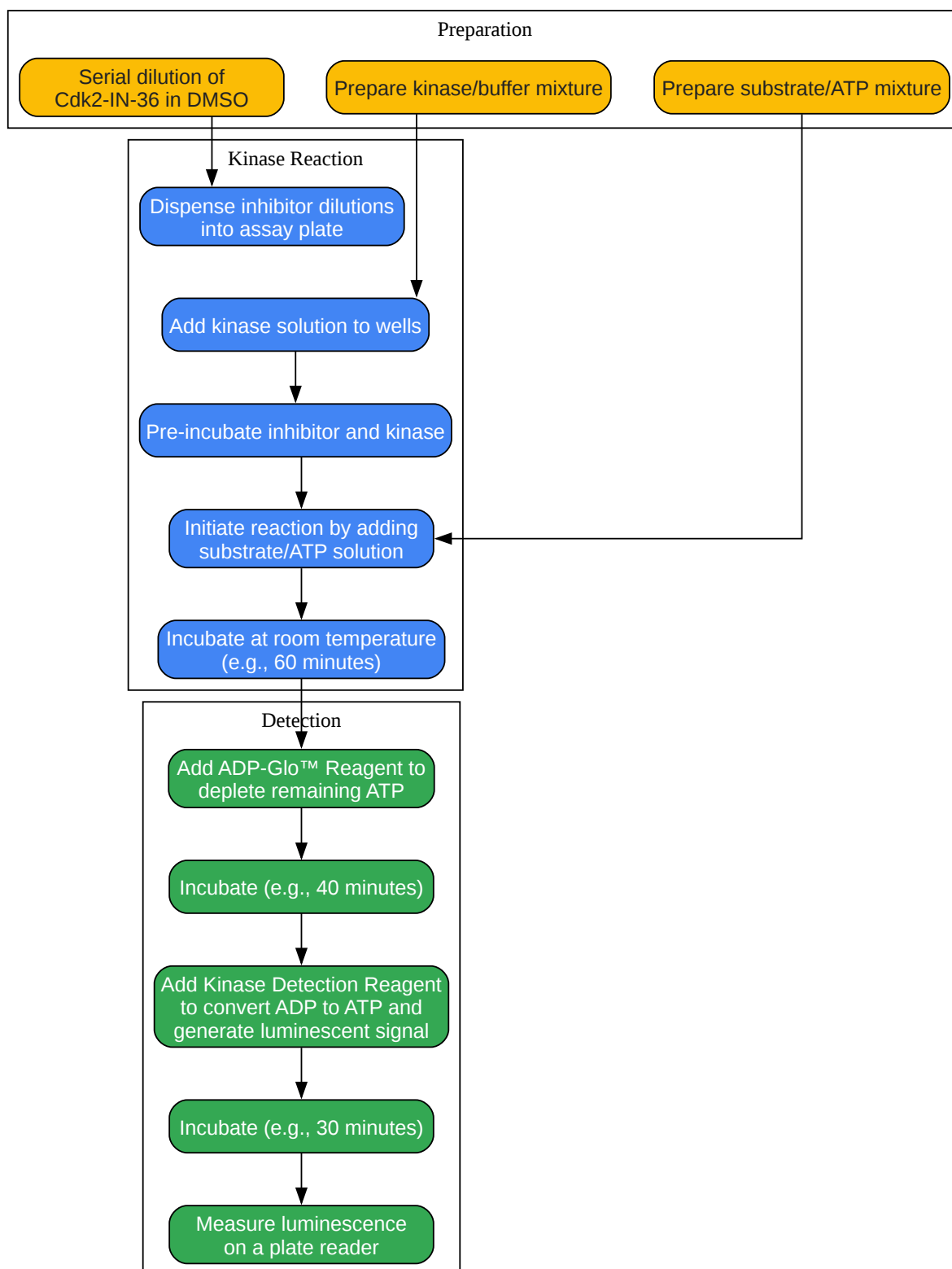
Biochemical Kinase Assay (Example Protocol)

This protocol is a representative example for determining the potency of a kinase inhibitor.

1. Reagents and Materials:

- Purified recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1, etc.)
- Kinase substrate (e.g., a specific peptide or protein like Histone H1)
- ATP (Adenosine 5'-triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[\[2\]](#)
- **Cdk2-IN-36** (or other test inhibitor) serially diluted in DMSO
- Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)[\[2\]](#)[\[3\]](#)
- White, opaque 96-well or 384-well plates suitable for luminescence measurements
- Multimode plate reader capable of measuring luminescence

2. Experimental Procedure: The following diagram outlines the key steps in a typical kinase inhibition assay.



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Figure 2. General workflow for a luminescent-based kinase inhibition assay.

3. Data Analysis: The raw luminescence data is converted to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. The IC₅₀ values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.

Conclusion

The available data for a representative selective CDK2 inhibitor, used here as a surrogate for **Cdk2-IN-36**, demonstrates high potency against CDK2/Cyclin E1 and CDK2/Cyclin A1 with significant selectivity over other key cell cycle CDKs such as CDK1, CDK4, and CDK6. This selectivity profile suggests a favorable therapeutic window with a reduced likelihood of off-target effects related to the inhibition of other CDKs. Further in-cell and in-vivo studies are necessary to fully elucidate the therapeutic potential of such selective CDK2 inhibitors.

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References

- 1. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
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